molecular formula C9H9F2NO2 B13632130 Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate

Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate

Cat. No.: B13632130
M. Wt: 201.17 g/mol
InChI Key: YSVOGFKRVKIZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative characterized by a methyl ester at position 3 and a 1,1-difluoroethyl substituent at position 6 of the pyridine ring. The difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methyl ester may serve as a prodrug moiety or synthetic intermediate.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9F2NO2/c1-9(10,11)7-4-3-6(5-12-7)8(13)14-2/h3-5H,1-2H3

InChI Key

YSVOGFKRVKIZDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate typically involves:

  • Introduction of the difluoroethyl group at the 6-position of the pyridine ring.
  • Esterification or direct use of methyl ester precursors.
  • Use of palladium-catalyzed cross-coupling reactions or nucleophilic substitution for functional group installation.
  • Careful purification by chromatographic methods to achieve high purity.

Detailed Synthetic Routes

Fluorination and Esterification via Dihydropyridine Intermediates (Patent EP0448540B1)

A key patented method involves starting from dihydropyridine derivatives, which are oxidized and fluorinated to yield the desired pyridine carboxylates with difluoromethyl substituents:

  • The dihydropyridine starting material is treated with catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) and an additional base such as potassium carbonate or sodium hydroxide to promote dehydrofluorination and aromatization.
  • The reaction is typically conducted in inert aprotic solvents like toluene at temperatures between 50°C and 120°C.
  • After reaction completion, the mixture is worked up by acidification and extraction, followed by drying and concentration.
  • Purification is achieved by Kugelrohr distillation under reduced pressure and high-performance liquid chromatography (HPLC) using ethyl acetate/cyclohexane as eluents.
  • This method yields methyl esters of difluoromethyl-substituted pyridines with purities exceeding 95% and overall yields around 23-30% from dihydropyridine precursors.

Key reaction conditions and yields from EP0448540B1:

Step Description Conditions Yield (%) Notes
Reflux with methyl iodide and K2CO3 in acetone 42 hours reflux Not specified Methylation step
Aromatization with DABCO and base in toluene 60-90°C, 0.01-0.5 mol DABCO 23.4% (distilled product) Catalytic DABCO improves economics
Purification by HPLC 3% ethyl acetate/cyclohexane 29.4% (pure product) High purity achieved

This process emphasizes the use of catalytic DABCO with bases like KOH, NaOH, or K2CO3 to efficiently convert dihydropyridine intermediates to the aromatic methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate.

Palladium-Catalyzed Cross-Coupling Approaches
  • Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, have been employed to install alkynyl or difluoroalkyl substituents on pyridine rings, which can be further transformed into difluoroethyl groups.
  • For example, 2,6-dichloro-4-(difluoromethyl)pyridine derivatives undergo Sonogashira coupling with alkynes, followed by hydrogenation and functional group transformations to yield difluoroethyl-substituted pyridines.
  • These methods require inert atmosphere conditions, elevated temperatures (up to 120°C), and careful control of stoichiometry and catalyst loading.
  • The final products are purified by silica gel chromatography and recrystallization to ensure high purity.

Reported yields for such palladium-catalyzed sequences range from 65% to 85% for intermediate steps, with overall yields depending on the complexity of subsequent modifications.

Fluorination via Late-Stage Functionalization
  • Late-stage fluorination strategies involve the conversion of pre-formed pyridine derivatives or phenol precursors into difluoroalkyl analogs using fluorinating agents such as SelectFluor II, AgF2, or copper-based perfluoroalkylating reagents.
  • These methods often start from methyl xanthate intermediates or triflates, which undergo oxidative desulfurization-fluorination to introduce the difluoroethyl group.
  • While some early methods gave low yields (~12-25%), improved reagents like Fluolead combined with SbCl3 have enhanced yields to approximately 54% in fewer steps.
  • These fluorination methods are valuable for introducing difluoroalkyl groups with high regioselectivity and functional group tolerance.

Such late-stage functionalization is advantageous for modifying complex molecules without extensive de novo synthesis.

Solvent and Temperature Considerations

  • Common solvents include acetone, toluene, dioxane, and dichloromethane depending on the step.
  • Reaction temperatures vary from room temperature to reflux conditions (up to 143°C in some cases).
  • Nitrogen sparging is used to minimize oxidation side reactions, especially in aromatic fluorination steps.
  • Acid-base workups involve pH adjustments using concentrated sulfuric acid or hydrochloric acid to facilitate extraction and purification.

Data Tables Summarizing Key Preparation Parameters

Preparation Method Starting Material Key Reagents/Catalysts Solvent(s) Temperature (°C) Yield (%) Purification Method Notes
Dihydropyridine oxidation and methylation Dihydropyridine derivatives DABCO (catalytic), K2CO3, MeI Acetone, Toluene 60-143 23-30 Kugelrohr distillation, HPLC Catalytic DABCO reduces reagent use
Pd-catalyzed Sonogashira coupling 2,6-Dichloro-4-(difluoromethyl)pyridine Pd catalyst, CuI, base DMF, THF 60-120 65-85 Silica gel chromatography Multi-step with hydrogenation
Late-stage fluorination Methyl xanthate intermediates SelectFluor II, AgF2, Fluolead, SbCl3 HF-pyridine, solvents RT to 80 12-54 Chromatography Improved reagents enhance yield

Comprehensive Research Findings

  • The catalytic use of DABCO in combination with bases like potassium carbonate or sodium hydroxide is a significant advancement in the synthesis of fluorinated pyridine esters, offering economic and environmental benefits by reducing reagent consumption while maintaining high conversion rates.
  • Palladium-catalyzed cross-coupling reactions remain a versatile and reliable approach for constructing fluorinated pyridine frameworks, with the ability to introduce diverse substituents and achieve high regioselectivity.
  • Late-stage fluorination methods provide an efficient route to install difluoroalkyl groups on complex molecules, although early methods suffered from low yields and side product formation. Recent developments in fluorinating reagents have substantially improved product yields and reduced synthetic steps.
  • Purification techniques such as Kugelrohr distillation and high-performance liquid chromatography are critical for isolating the target compound with the necessary purity for biological evaluation and application.
  • The electron-withdrawing nature of the 1,1-difluoroethyl substituent influences the chemical reactivity and biological activity of the compound, making precise synthetic control essential.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Compound Name Substituents (Position) Molecular Weight (g/mol) Similarity Score Binding Affinity (kcal/mol) Key Applications
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate 3-COOCH3, 6-CF2CH3 201.15 N/A −7.5 ± 0.0 Protein inhibitors
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 3-COOCH2CH3, 2-CF3, 6-O 235.15 0.88 Not reported Electrophilic intermediates
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 3-COOCH3, 6-CH2NHCH3·2HCl 253.12 N/A Not reported Soluble drug formulations

Biological Activity

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a comparison with structurally similar compounds.

Chemical Structure and Properties

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is characterized by a pyridine ring substituted with a difluoroethyl group and a carboxylate ester. The presence of the difluoroethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

The biological activity of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The difluoroethyl substituent can enhance the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors. This interaction may lead to enzyme inhibition or receptor modulation, which are essential mechanisms for therapeutic applications.

Biological Activity Overview

Research has indicated several potential biological activities for methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The compound has been studied for its potential efficacy against various cancer cell lines. Its ability to inhibit cell proliferation has been noted in several studies.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, including those related to inflammation and cancer progression.

Study 1: Anticancer Activity

In a study examining the anticancer effects of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate on MDA-MB-231 breast cancer cells, the compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 2.95 µM. This was compared favorably against standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of 11.73 µM .

Study 2: Enzyme Inhibition

Another study focused on the compound's inhibitory effects on cyclooxygenase (COX) enzymes. Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate showed promising results in suppressing COX-2 activity, which is crucial in inflammatory responses. The IC50 values reported were comparable to those of established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylateTrifluoroethyl groupEnhanced lipophilicity
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylateDifluoroethyl substituentDifferent reactivity profile
Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylateTrifluoromethyl-cyclopropyl groupVaries in biological activity

This table highlights how the presence of different fluorinated groups can influence both chemical reactivity and biological activity.

Q & A

Q. What are the optimal synthetic routes for Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the difluoroethyl group. Key steps include:
  • Starting Materials : Pyridine derivatives with halogen substituents (e.g., 2-bromo-6-(1,1-difluoroethyl)pyridine) .
  • Reagents : Transition metal catalysts (Pd/C or Pd(PPh₃)₄), boronic esters, and bases (K₂CO₃) in anhydrous THF or DMF .
  • Optimization : Use of microwave-assisted synthesis or low-temperature (-78°C) conditions to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the difluoroethyl group shows distinct splitting patterns (δ 1.5–2.0 ppm for CH₂CF₂) .
  • LCMS/HPLC : High-resolution LCMS (e.g., ESI+) validates molecular weight (e.g., m/z 243.1 [M+H]⁺), while HPLC (C18 column, acetonitrile/water) ensures >98% purity .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the difluoroethyl group in reactivity or biological interactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-F bond cleavage) .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., fluorine’s electron-withdrawing impact on pyridine ring polarization) .
  • Biological Assays : Fluorescence polarization or SPR assays quantify binding affinity to enzymes (e.g., kinases) vs. non-fluorinated analogs .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if metabolite interference skews results (e.g., ester hydrolysis) .
  • Structural Confirmation : Re-characterize batches via NMR to confirm no degradation or isomerization .

Q. What strategies enhance regioselectivity during functionalization of the pyridine ring?

  • Methodological Answer :
  • Directing Groups : Temporarily introduce ortho-directing groups (e.g., -Bpin) to control electrophilic substitution sites .
  • Protection/Deprotection : Mask the carboxylate with tert-butyl groups to prevent undesired nucleophilic attacks during fluorination .

Methodological Recommendations

  • For Computational Studies : Use Gaussian16 with B3LYP/6-31G(d) basis set to model fluorine’s electronic effects on the pyridine ring .
  • For Biological Profiling : Combine SPR (Biacore) with cellular thermal shift assays (CETSA) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.